3-(3-乙炔基苯氧基)丙-1-胺

描述

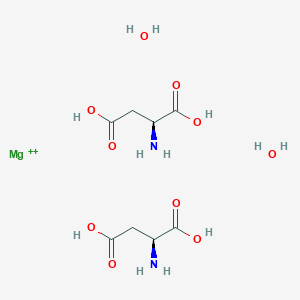

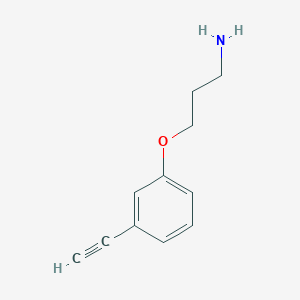

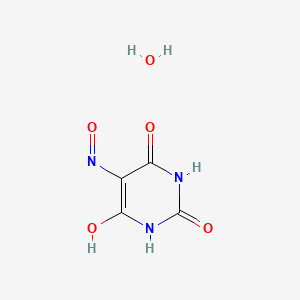

3-(3-Ethynylphenoxy)propan-1-amine , also known as 7EPA , is a chemical compound that has attracted the interest of many researchers due to its potential applications in various fields1. Its molecular formula is C₁₁H₁₃NO , and its molecular weight is approximately 175.23 g/mol 1. The compound features an aliphatic amine group attached to a phenoxy group via an ethynyl linker.

Synthesis Analysis

The synthesis of 3-(3-Ethynylphenoxy)propan-1-amine involves the introduction of the ethynyl group onto a phenoxypropan-1-amine backbone. Specific synthetic routes and methodologies may vary, but the goal is to achieve the desired structure efficiently and with high yield. Researchers have likely explored various synthetic pathways to access this compound, including modifications of existing reactions or novel approaches.

Molecular Structure Analysis

The molecular structure of 3-(3-Ethynylphenoxy)propan-1-amine consists of three main components:

- The ethynyl group (C≡C) provides rigidity and conjugation.

- The phenoxy group (C₆H₄O) contributes aromatic character.

- The propan-1-amine moiety (C₃H₇NH₂) contains the primary amine functionality.

Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers may have investigated its behavior under various conditions, such as:

- Substitution reactions : Replacing the ethynyl or phenoxy group with other functional groups.

- Addition reactions : Reacting with electrophiles or nucleophiles.

- Catalytic transformations : Exploring metal-catalyzed reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound likely exhibits a specific melting point.

- Solubility : Researchers may have explored its solubility in various solvents.

- Stability : Investigating its stability under different conditions (e.g., temperature, pH).

科学研究应用

合成和分子结构分析

3-(3-乙炔基苯氧基)丙-1-胺及其相关化合物因其独特的化学结构和性质而被广泛研究。例如,2-氨基-N-[2-(二甲基苯氧基)乙基]丙-1-醇衍生物的构象分析提供了对其分子排列和在材料科学和药物中的潜在应用的见解。这些通过 X 射线衍射进行的分析揭示了不同的晶体结构和氢键模式,突出了它们在形成各种分子构型方面的多功能性 (Nitek 等人,2020)。

缓蚀

对包括结构上与 3-(3-乙炔基苯氧基)丙-1-胺相关的化合物的叔胺的研究表明了它们作为缓蚀剂的功效。这些化合物可以在金属表面形成保护层,显着延迟铁和其他金属的阳极溶解,使其在基础设施和机械的维护中具有价值 (Gao 等人,2007)。

反应机理和合成应用

使用密度泛函理论阐明了涉及丙-2-烯-1-胺和丙酸乙酯与尿囊素的多组分反应机理,展示了 3-(3-乙炔基苯氧基)丙-1-胺衍生物在合成化学中的潜力。这些反应促进了在室温下生成复杂有机化合物,强调了该化合物在促进新型合成途径中的效用 (Sun 等人,2010)。

材料科学和催化

在材料科学中,氨基官能化聚合物(包括衍生自 3-(3-乙炔基苯氧基)丙-1-胺的聚合物)已显示出作为环保工艺的基本催化剂的潜力。这些使用溶胶-凝胶技术合成的材料在各种环境应用中表现出效率,从水处理到可生物降解材料的合成,突出了它们在可持续技术发展中的重要性 (Bagheri 等人,2008)。

安全和危害

Safety considerations are essential:

- Toxicity : Assessing its toxicity profile.

- Handling : Proper handling procedures to avoid exposure.

- Storage : Recommendations for safe storage.

未来方向

Future research on 3-(3-Ethynylphenoxy)propan-1-amine should focus on:

- Biological Activity : Investigating its potential as a drug candidate.

- Structure-Activity Relationships : Correlating structure with function.

- Synthetic Optimization : Developing more efficient synthetic routes.

属性

IUPAC Name |

3-(3-ethynylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h1,3,5-6,9H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOULYIFYUUYVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethynylphenoxy)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)

![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)

![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)

![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)

![Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1459972.png)

![1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459974.png)

![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)

![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)

![2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1459985.png)